molecular formula C₂₃H₃₉D₄N₃O₅ B1140347 Perindopril-d4 t-Butylamine Salt CAS No. 1356929-59-3

Perindopril-d4 t-Butylamine Salt

Cat. No. B1140347
CAS RN: 1356929-59-3
M. Wt: 445.63
InChI Key:
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Description

Perindopril-d4 t-Butylamine Salt is a deuterium-labeled angiotensin-converting enzyme (ACE) inhibitor . It is a part of the API family of Perindopril t-Butylamine Salt . The product is stable isotope labelled .


Synthesis Analysis

The synthesis of Perindopril and its salts, including this compound, involves a process that includes the ACE inhibitor . This process is used for the preparation of the ACE inhibitor and pharmaceutically acceptable salts thereof as well as intermediates useful in said process .


Molecular Structure Analysis

The molecular formula of this compound is C19 2H4 H28 N2 O5 . C4 H11 N . Its molecular weight is 445.63 .


Chemical Reactions Analysis

Perindopril erbumine undergoes an oxidative coupling reaction with 2, 6-dichloroquinone-4-chlorimide . This reaction forms a colored species that can be measured for the estimation of perindopril in bulk and formulations .


Physical And Chemical Properties Analysis

This compound is a neat product . It belongs to the TRC, Enzyme inhibitors, API Reference Standards & Research Materials product categories .

Mechanism of Action

Perindopril-d4 t-Butylamine Salt is a pro-drug for perindoprilat, which inhibits ACE in human subjects and animals . The mechanism through which perindoprilat lowers blood pressure is by inhibiting the conversion of angiotensin I (ATI) to angiotensin II (ATII) . ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS) .

properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2,3,3,3-tetradeuterio-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O5.C4H11N/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24;1-4(2,3)5/h12-16,20H,4-11H2,1-3H3,(H,23,24);5H2,1-3H3/t12-,13-,14-,15-,16-;/m0./s1/i3D3,12D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNMDWMQHSMDDE-LJPFWORXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O)(C([2H])([2H])[2H])N[C@@H](CCC)C(=O)OCC.CC(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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